molecular formula C6H9F3O B12983756 (2-(Trifluoromethyl)cyclobutyl)methanol

(2-(Trifluoromethyl)cyclobutyl)methanol

Cat. No.: B12983756
M. Wt: 154.13 g/mol
InChI Key: ZNELXNFCOQHLOB-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclobutyl)methanol is a chemical building block of high interest in medicinal chemistry for developing new therapeutic agents. Incorporating a trifluoromethyl (CF3) group on a cyclobutane scaffold is a strategic approach in modern drug design. The CF3 group is known to enhance key properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity to biological targets, due to its high electronegativity and lipophilicity . This makes such compounds valuable in structure-activity relationship (SAR) studies and for creating analogs of FDA-approved drugs that contain this pharmacophore . Cyclobutane rings, as strained alicyclic systems, can impart conformational rigidity and improve pharmacological profiles. As such, this compound serves as a versatile precursor and intermediate in organic synthesis and pharmaceutical research, specifically for constructing more complex molecules targeting a range of diseases . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclobutyl]methanol

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2

InChI Key

ZNELXNFCOQHLOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CO)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Trifluoromethyl Cyclobutyl Methanol and Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the four-membered cyclobutane ring is a cornerstone of the synthesis. Modern organic chemistry offers several powerful methods to construct this strained carbocycle with high levels of control. acs.orgchemistryviews.org

Contemporary [2+2] Cycloaddition Approaches

The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutanes. kib.ac.cnnih.gov This approach involves the reaction of two two-carbon components (like alkenes or ketenes) to form a four-membered ring. acs.org Over the past decade, significant advancements have been made in catalytic and enantioselective versions of this reaction. nih.govelsevierpure.com

Photocatalytic [2+2] Cycloaddition: Visible-light photocatalysis has emerged as a powerful tool for initiating [2+2] cycloadditions under mild conditions. nih.gov These reactions can be prompted by an organic cyanoarene photocatalyst or ruthenium-based complexes like Ru(bpy)32+. nih.govresearchgate.netacs.org The process often involves the generation of a radical cation from an electron-rich olefin, which then undergoes cycloaddition. nih.govnih.gov This method is effective for both electron-rich and electron-deficient olefins and can be used for homo- and unsymmetrical cycloadditions. nih.govacs.org For instance, photocatalytic methods have been successfully used in the cycloaddition of styrene (B11656) derivatives and in the dearomatization of indoles to create cyclobutane-fused indolines. acs.orgrsc.org

Organocatalytic [2+2] Cycloaddition: Organocatalysis provides a metal-free alternative for asymmetric [2+2] cycloadditions. nih.gov Bifunctional aminocatalysts, which combine aminocatalysis with hydrogen-bonding activation, can facilitate formal [2+2] cycloadditions between substrates like α,β-unsaturated aldehydes and nitroolefins, yielding cyclobutanes with multiple contiguous stereocenters. nih.govnih.gov Another strategy involves a tandem iminium–enamine activation of enals to initiate a vinylogous Friedel–Crafts alkylation, leading to pyrrole-functionalized cyclobutanes with excellent stereocontrol. rsc.orgrsc.org

Lewis Acid Catalytic [2+2] Cycloaddition: Lewis acids can promote [2+2] cycloadditions, particularly those involving ketenes or allenes, with increased reactivity and diastereoselectivity compared to thermal conditions. acs.orgnih.gov For example, a combination of In(tfacac)3 and TMSBr has been shown to catalyze the selective [2+2] cycloaddition of aryl alkynes and acrylates to form cyclobutenes, which can be readily converted to cyclobutanes. organic-chemistry.org Similarly, Lewis acids like EtAlCl2 can promote cycloadditions between unstable arylketenes and alkenes, providing access to functionalized cyclobutanones. nih.govnih.gov

Table 1: Comparison of [2+2] Cycloaddition Methods
MethodCatalyst TypeKey FeaturesTypical SubstratesRef
Photocatalytic Ru(bpy)32+, Organic DyesMild, visible-light conditions; radical cation mechanism.Electron-rich/deficient olefins, styrenes, indoles. nih.govrsc.org
Organocatalytic Chiral Amines, SquaramidesMetal-free; high enantioselectivity; tandem reactions.Enals, nitroolefins, 2-vinylpyrroles. nih.govrsc.org
Lewis Acid Catalytic In(tfacac)3, EtAlCl2Increased reactivity and diastereoselectivity.Ketenes, allenes, alkynes, acrylates. nih.govorganic-chemistry.org

Radical Cyclization Pathways to Four-Membered Rings

Radical cyclizations offer an alternative route to cyclobutane rings. Photoredox catalysis can be employed to initiate a deboronative radical addition to an electron-deficient alkene, which is followed by a polar 4-exo-tet cyclization to form the cyclobutane ring. nih.govresearchgate.net This radical addition-polar cyclization cascade is notable for its mild reaction conditions and excellent tolerance of various functional groups, allowing for the synthesis of structurally diverse cyclobutanes from readily available alkylboronic esters. nih.govresearchgate.net Another approach involves a photoinduced electron transfer to generate a radical cation from an alkene, which then undergoes cycloaddition with another alkene molecule to form the cyclobutane ring. nih.gov

Ring Contraction Reactions

Ring contraction reactions provide a powerful method for accessing strained ring systems, including cyclobutanes, from larger, more easily synthesized rings. wikipedia.orgrsc.org

Wolff Rearrangement: The Wolff rearrangement converts a cyclic α-diazo ketone into a ketene (B1206846) via photolysis, thermolysis, or metal catalysis, with a concurrent 1,2-rearrangement that results in a one-carbon ring contraction. wikipedia.orgwikipedia.org This method is highly effective for contracting cyclopentanones to cyclobutanes. wikipedia.org The resulting ketene can be trapped with various nucleophiles or used in cycloaddition reactions. wikipedia.org This strategy has been applied in the total synthesis of several natural products containing strained ring systems. rsc.org

Oxidative Pinacol (B44631) Rearrangement: The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a pinacol) to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com In cyclic systems, this rearrangement can lead to ring contraction. masterorganicchemistry.com For example, treating a cyclobutane-1,2-dione with samarium(II) iodide can induce a transannular pinacol coupling to form a bicyclic vicinal diol. acs.org Subsequent acid-catalyzed pinacol rearrangement of this diol results in a ring-contracted bicyclic ketone. acs.org The choice of which group migrates is determined by the stability of the resulting carbocation and the stereochemistry of the diol. wikipedia.org

Conversion of Pyrrolidine (B122466) Precursors via Iodonitrene Chemistry

A novel and highly stereoselective method for synthesizing cyclobutanes involves the ring contraction of readily accessible pyrrolidines. acs.orgnih.gov This transformation is mediated by iodonitrene chemistry, using a hypervalent iodine(III) reagent like hydroxy(tosyloxy)iodobenzene (HTIB) and an ammonia (B1221849) surrogate such as ammonium (B1175870) carbamate. chemistryviews.orgnih.gov The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a 1,1-diazene intermediate. chemistryviews.orgnih.gov This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical, which rapidly cyclizes to the cyclobutane product. nih.govacs.org A key advantage of this method is its remarkable stereospecificity; the chirality of the starting pyrrolidine is retained in the cyclobutane product, allowing access to enantiopure derivatives. acs.orgacs.org

Table 2: Pyrrolidine to Cyclobutane Ring Contraction
ReagentsSolventTemperatureKey FeatureRef
HTIB, Ammonium Carbamate2,2,2-Trifluoroethanol80 °CHigh stereoselectivity; radical pathway. chemistryviews.orgnih.gov

Introduction of the Trifluoromethyl Moiety

Once the cyclobutane core is constructed, the trifluoromethyl (CF3) group must be introduced. For a precursor like (2-cyclobutyl)methanol, a deoxygenative approach is highly effective.

Deoxytrifluoromethylation Protocols for Alcohol Substrates

Directly converting a primary alcohol to a trifluoromethyl group is a powerful transformation in medicinal chemistry. nih.gov Recent advances have established protocols for the one-pot deoxytrifluoromethylation of alcohols, avoiding the need for pre-activation as xanthates or other derivatives. nih.govnih.gov One such method employs a copper-catalyzed reaction using a bench-stable reagent like phenyl bromodifluoroacetate. nih.govacs.org Another robust protocol utilizes nickel catalysis to mediate the deoxytrifluoromethylation of a wide range of alcohols, including primary, secondary, and tertiary ones. nih.gov This transformation is compatible with complex, functionalized molecules, making it a valuable tool for late-stage diversification. nih.govosti.gov

Table 3: Deoxytrifluoromethylation of Alcohols
MethodCatalystReagentKey FeaturesRef
Copper-CatalyzedCu-based catalystPhenyl bromodifluoroacetateOne-pot reaction; mild conditions. nih.govacs.org
Nickel-MediatedNickel catalystNot specifiedBroad substrate scope (primary, secondary, tertiary alcohols). nih.gov

Fluorination of Cyclobutyl Carboxylic Acids Utilizing Sulfur Tetrafluoridemdpi.com

One of the most direct methods for introducing a trifluoromethyl group is the deoxofluorination of a carboxylic acid using sulfur tetrafluoride (SF4). wikipedia.orgresearchgate.net This transformation is a robust and widely applicable method for converting a carboxyl group directly into a trifluoromethyl group. organicreactions.org The reaction proceeds by replacing the carbonyl oxygen and hydroxyl group of the carboxylic acid with three fluorine atoms. wikipedia.org

The general reaction is as follows: R-CO₂H + SF₄ → R-CF₃ + SO₂ + HF wikipedia.org

This method is particularly effective for aliphatic carboxylic acids, and its application to cyclobutane precursors provides a direct route to the trifluoromethyl-cyclobutane core. researchgate.net For instance, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (B6159359) can be fluorinated with SF4 and hydrogen fluoride (B91410), followed by hydrolysis of the nitrile group to yield the corresponding carboxylic acid, which serves as a precursor. bioorganica.com.ua The process involves the conversion of the keto group to a difluoro moiety and subsequent transformation of the nitrile. bioorganica.com.ua A key advantage of using SF4 is its ability to fluorinate relatively inert substrates. organicreactions.org

Reaction Type Substrate Reagent Product Key Features
DeoxofluorinationCyclobutane Carboxylic AcidSulfur Tetrafluoride (SF₄)Trifluoromethyl-cyclobutaneDirect conversion of -COOH to -CF₃. wikipedia.orgorganicreactions.org
Deoxofluorination3-Oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrileSF₄, HF3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrileFluorinates the ketone group. bioorganica.com.ua

Methods Involving Trifluoromethylcarbene Intermediatesacs.org

Trifluoromethylcarbene (CF3CH) is a highly reactive intermediate that can be employed in cycloaddition reactions to construct trifluoromethyl-substituted rings. researchgate.net This carbene is typically generated in situ from precursors such as 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). researchgate.net Transition-metal catalysis is often used to mediate the cyclopropanation of alkenes with trifluoromethylcarbene, and this strategy can be extended to the synthesis of cyclobutanes. researchgate.netnih.gov

The reaction of trifluoromethylcarbene with an alkene leads to the formation of a cyclopropane (B1198618) ring. While cyclopropanation is more common, the principles can be adapted for [2+2] cycloadditions to form cyclobutane structures, particularly with appropriately chosen substrates and catalysts. The use of a transition metal catalyst helps to control the reactivity and can influence the diastereoselectivity of the cycloaddition. researchgate.net The ground state of trifluoromethylcarbene is a triplet, but metal catalysis can facilitate a pathway that avoids the non-stereospecific nature of a triplet carbene, leading to high diastereoselectivity. researchgate.net

Intermediate Precursor Reaction Type Application
Trifluoromethylcarbene (CF₃CH)2,2,2-Trifluorodiazoethane (CF₃CHN₂)Metal-Catalyzed CycloadditionSynthesis of trifluoromethyl-substituted cyclopropanes and cyclobutanes. researchgate.netnih.gov

Stereoselective and Regioselective Synthetic Pathways

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. The development of enantioselective and diastereoselective methods for constructing fluorinated cyclobutanes has been a major focus of synthetic chemistry.

Enantioselective Approaches to Chiral Fluorinated Cyclobutane Derivatives (e.g., Asymmetric Hydroboration)nih.gov

A significant challenge in synthesizing chiral fluorinated molecules is the development of catalytic asymmetric methods that proceed with high selectivity. researchgate.net A powerful strategy for accessing chiral fluorinated cyclobutane derivatives is the rhodium-catalyzed asymmetric hydroboration of fluorinated cyclobutenes. nih.govbohrium.com

This method utilizes a rhodium catalyst with a chiral ligand to perform a highly regio- and enantioselective hydroboration of gem-difluorinated cyclobutenes with pinacolborane (HBPin). nih.govresearchgate.net The resulting chiral gem-difluorinated α-boryl cyclobutanes are versatile synthetic intermediates. nih.govresearchgate.net These borylated compounds serve as a platform for a diverse range of subsequent transformations, allowing for the synthesis of various enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com This approach provides excellent control over the stereochemistry, making it a valuable tool for preparing complex chiral cyclobutanes. nih.gov

Methodology Catalyst System Substrate Product Selectivity
Asymmetric HydroborationRhodium catalyst with chiral ligandgem-Difluorinated Cyclobutene (B1205218)Chiral gem-difluorinated α-boryl cyclobutaneExcellent regio- and enantioselectivity. nih.govresearchgate.net

Diastereoselective Control in Cyclobutane Formationresearchgate.net

Controlling diastereoselectivity during the formation of the cyclobutane ring is crucial for synthesizing complex molecules with multiple stereocenters. A notable method for achieving this is through visible-light-induced [2+2] photocycloaddition. researchgate.netacs.org This approach allows for the highly regio- and diastereoselective synthesis of fluoroalkylcyclobutanes that possess adjacent quaternary and tertiary stereocenters. researchgate.net

One specific protocol involves the [2+2] photocycloaddition of quinolinones with 1-bromo-1-trifluoromethylethene, followed by a water-assisted hydrodebromination in a one-pot process. acs.orgacs.org This reaction cascade produces trifluoromethylated cyclobutane derivatives with high diastereoselectivity. acs.org The resulting lactone or lactam ring can then be opened to yield stereodefined trisubstituted trifluoromethylated cyclobutane alcohols, carboxylic acids, or amines without losing the high diastereoselectivity achieved in the initial cycloaddition. acs.orgacs.org

Reaction Key Features Substrates Outcome
[2+2] PhotocycloadditionVisible light-induced, one-pot processQuinolinones, 1-bromo-1-trifluoromethyletheneHighly diastereoselective formation of trifluoromethylated cyclobutanes. acs.orgresearchgate.net

Stereoretentive Transformations and Chirality Transfer Mechanismsresearchgate.net

Stereoretentive transformations, where the stereochemistry of a chiral starting material is preserved in the product, are highly valuable in synthesis. A compelling example of such a process is the stereospecific ring contraction of pyrrolidines to form cyclobutanes. acs.org

This method involves the treatment of a pyrrolidine derivative to generate a 1,1-diazene intermediate in situ. This reactive intermediate undergoes nitrogen extrusion to form a 1,4-biradical species. acs.org This biradical then rapidly undergoes intramolecular cyclization via C-C bond formation to yield the cyclobutane product. acs.org Crucially, this process occurs with retention of stereochemistry, meaning the chirality from the starting pyrrolidine is transferred to the cyclobutane product. This stereospecificity provides an effective pathway for the synthesis of enantiomerically pure cyclobutanes from readily available chiral pyrrolidines. acs.org

Transformation Intermediate Mechanism Stereochemical Outcome
Ring Contraction1,1-Diazene leading to a 1,4-biradicalNitrogen extrusion followed by rapid C-C bond formationStereoretentive; chirality is transferred from the starting pyrrolidine. acs.org

Synthetic Routes to Functionalized Precursors for (2-(Trifluoromethyl)cyclobutyl)methanol

The synthesis of the target molecule often relies on the preparation of functionalized precursors that already contain the trifluoromethyl-cyclobutane core. These precursors bear a functional group that can be readily converted to the desired hydroxymethyl group.

Scalable synthetic methods for preparing key intermediates like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been developed starting from commercially available 4-oxocyclobutane precursors. figshare.com In one approach, a cyclobutanone (B123998) is treated with TMSCF₃ (the Ruppert-Prakash reagent) to form the trifluoromethyl carbinol. This intermediate can then undergo further transformations, such as deoxygenation and decarboxylation, to yield the target carboxylic acid. figshare.com

Another versatile strategy begins with building blocks such as 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile or the corresponding carboxylic acid. bioorganica.com.ua These compounds can be synthesized on a multigram scale. The exocyclic methylene (B1212753) group can be functionalized, for example, through hydroboration-oxidation to install a primary alcohol, while the nitrile or carboxylic acid at the 1-position can be reduced to the target hydroxymethyl group. For example, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile serves as a key starting material, which can be fluorinated and then hydrolyzed to produce 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. bioorganica.com.ua Such functionalized cyclobutanes are ideal precursors for the synthesis of this compound and its analogues.

Precursor Type Starting Material Key Transformations Example Product
Carboxylic Acid4-OxocyclobutaneTrifluoromethylation (TMSCF₃), deoxygenation3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. figshare.com
Nitrile/Carboxylic Acid3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrileFluorination (SF₄), hydrolysis3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. bioorganica.com.ua
Boronic EsterNot specifiedNot specifiedCyclobutyl boronic esters bearing a trifluoromethyl group. researchgate.net

Preparation of Functionalized Cyclobutene and Cyclobutane Intermediates

The construction of substituted cyclobutane and cyclobutene rings serves as a foundational step in the synthesis of many complex molecules. These strained four-membered rings are valuable synthetic intermediates. nih.gov

Recent advancements provide innovative routes to highly functionalized cyclobutenes directly from simple cyclobutane precursors. One notable strategy involves a copper-catalyzed radical cascade reaction. nih.govrsc.org This method achieves the direct synthesis of diaminated, disulfonylated, or tribrominated cyclobutene derivatives from readily available cyclobutanes. The process is remarkable for involving the cleavage of four or five C-H bonds and the concurrent formation of multiple new bonds (two C-N/C-S or three C-Br bonds). nih.govrsc.org The reaction is typically catalyzed by a copper salt, such as copper(I) bromide (CuBr), in the presence of an oxidant like N-fluorobenzenesulfonimide (NFSI). rsc.org

The general approach transforms simple cyclobutanes into highly functionalized cyclobutenes, which are otherwise difficult to access through traditional methods like [2+2] cycloadditions. rsc.org For instance, the reaction of arylcyclobutane with NFSI using a copper catalyst can yield 1,3-diaminocyclobutene products. rsc.org The conditions for these transformations have been optimized, as detailed in the table below.

Table 1: Copper-Catalyzed Synthesis of Functionalized Cyclobutene Derivatives from Cyclobutanes researchgate.net

Starting Material (Cyclobutane) Reagents & Conditions Product (Cyclobutene Derivative) Yield
Arylcyclobutane NFSI (3 equiv.), CuBr (5 mol%), CH₃CN, 40 °C, 4–9 h Diaminated Cyclobutene Varies
Arylcyclobutane NFSI (4 equiv.), Ar₂SO₂Na (4 equiv.), Cu(CH₃CN)₄PF₆ (10 mol%), DCM, 50 °C, 20 h Disulfonylated Cyclobutene Varies
Arylcyclobutane NFSI (4.3 equiv.), LiBr (3.3 equiv.), CuBr (10 mol%), DCE, 70 °C, 4–9 h Tribrominated Cyclobutene Varies

Another powerful method for constructing functionalized cyclobutene skeletons is through Lewis acid-catalyzed [2+1+1] cycloaddition reactions involving isocyanides with activated alkenes like alkylidene malonates. rsc.org This approach is advantageous due to its use of accessible starting materials and high atom economy, affording a variety of cyclobutene structures in high yields under mild conditions. rsc.org

For the synthesis of functionalized cyclobutanes, strategies based on C-H functionalization logic offer an alternative to traditional photocycloaddition. acs.org This involves using a directing group, often a latent carbonyl, to guide the functionalization of specific C-H bonds on the cyclobutane ring. acs.org Furthermore, asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids, catalyzed by rhodium complexes, have emerged as a modular method for producing complex, chiral cyclobutanes. nih.gov

Selective α C–H Functionalization of Alcohols

A prominent method involves a photochemical process that utilizes visible light irradiation to promote the oxidative cross-coupling between alcohols and other molecules. researchgate.netnih.gov Specifically, Selectfluor can be activated by blue LEDs to initiate the selective α-sp³ C-H arylation of an alcohol. researchgate.netnih.gov The mechanism is proposed to involve the visible light-induced N-F activation of Selectfluor, generating a nitrogen radical cation. This species then abstracts a hydrogen atom from the α-position of the alcohol, forming a hydroxyalkyl radical intermediate which can be trapped by a suitable partner, such as a heteroarene. nih.gov This method is notable for its ability to proceed without an external photocatalyst. researchgate.netnih.gov

Table 2: Methodologies for Selective α C–H Functionalization of Alcohols

Method Catalytic System / Promoter Key Features Ref.
Photochemical Arylation Selectfluor, Blue Light Irradiation No external photocatalyst needed; selective for α sp³ C–H of alcohols over ethers. researchgate.netnih.gov
C-C Coupling Iridium or Ruthenium Catalysts Merges transfer hydrogenation and carbonyl addition; enables allylation, crotylation, etc. nih.gov
Alkylation of Diols Photocatalysis, HAT Catalysis, Boronic Acid Catalysis Forms an activated boronate complex to direct α-OH C–H bond abstraction. wvu.edu

Transition metal catalysis also provides powerful tools for α C-H functionalization. Iridium and ruthenium-based catalysts have been developed for various C-C bond-forming reactions at the α-position of alcohols, including allylation, crotylation, and propargylation. nih.gov These reactions effectively couple primary alcohols with π-unsaturated partners, directly converting lower alcohols into higher, more complex ones. The general mechanism for iridium-catalyzed couplings involves the formation of an iridium hydride intermediate. nih.gov

A triad (B1167595) catalytic system combining photocatalysis, hydrogen atom transfer (HAT) catalysis, and boronic acid catalysis has been developed for the α-OH C-H functionalization of diols. wvu.edu In this system, the alcohol substrate forms a boronate complex with a boronic acid, which activates the α-OH C-H bond towards abstraction by a HAT catalyst under photocatalytic conditions, enabling selective alkylation. wvu.edu

The introduction of a trifluoromethyl (CF₃) group often imparts unique properties to bioactive molecules. While direct trifluoromethylation of an alcohol's α-C-H bond is challenging, related methods for the α-trifluoromethylation of α,β-unsaturated carbonyl compounds have been developed using copper(I) catalysts and Togni's reagent. organic-chemistry.org Furthermore, stereoconvergent cross-coupling methods can produce enantioenriched α-trifluoromethyl substituted alcohols from bis-functionalized electrophiles. nih.gov These related methodologies suggest potential pathways for accessing the specific trifluoromethylated alcohol motif in the target compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. omicsonline.orgnih.gov For fluorinated compounds like (2-(Trifluoromethyl)cyclobutyl)methanol, both proton (¹H) and fluorine (¹⁹F) NMR are particularly powerful. nih.gov

High-resolution ¹H and ¹⁹F NMR spectra are fundamental for the initial structural verification and purity analysis of this compound.

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local environment. The signals for the cyclobutane (B1203170) ring protons typically appear in the aliphatic region, with their chemical shifts and multiplicities influenced by the electron-withdrawing trifluoromethyl (CF₃) group and the hydroxymethyl (-CH₂OH) group. The protons of the hydroxymethyl group would present a distinct signal, and the hydroxyl proton itself may appear as a broad singlet, its position being sensitive to solvent and concentration. pitt.educarlroth.com The integration of these signals confirms the ratio of protons, corresponding to the molecular structure.

The ¹⁹F NMR spectrum is simpler, typically showing a single signal for the three equivalent fluorine atoms of the CF₃ group. beilstein-journals.org The chemical shift of this signal is highly characteristic of the electronic environment of the trifluoromethyl group. nih.govnih.gov The absence of other fluorine signals is a strong indicator of the compound's purity with respect to fluorinated byproducts. Purity is further assessed in both ¹H and ¹⁹F spectra by the absence of extraneous peaks that cannot be attributed to the target molecule or the deuterated solvent. sigmaaldrich.com

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. They are reported in ppm. Coupling constants (J) are reported in Hertz (Hz).

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H~ 3.6 - 3.8Doublet of doubletsJ ≈ 11, 6 Hz-CH ₂OH
¹H~ 2.5 - 2.8Multiplet--CH (CF₃)-
¹H~ 1.8 - 2.4Multiplet-Ring -CH ₂-
¹H~ 1.5 - 2.0Multiplet-Ring -CH ₂-
¹HVariableBroad singlet--OH
¹⁹F~ -70 to -75Singlet or DoubletJ(H,F) if coupled-CF

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to definitively establish atomic connectivity and relative stereochemistry. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal cross-peaks between the proton on the carbon bearing the CF₃ group and the adjacent protons on the cyclobutane ring. It would also show correlations between the methine proton adjacent to the -CH₂OH group and the methylene (B1212753) protons of that group. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with their directly attached carbons. youtube.com This technique would unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H framework of the cyclobutane and hydroxymethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC could show a correlation from the fluorine atoms of the CF₃ group to the carbon atom they are bonded to, and from the protons on the -CH₂OH group to the cyclobutane carbon they are attached to.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): The determination of the cis or trans stereochemistry of the substituents on the cyclobutane ring is achieved using these through-space correlation experiments. wordpress.com A NOE cross-peak between the proton on the carbon bearing the trifluoromethyl group and the protons of the hydroxymethyl group would indicate that these groups are on the same side of the ring (cis isomer). The absence of such a correlation would suggest a trans arrangement.

Cyclobutane rings are not planar and undergo a dynamic process called ring-puckering. acs.orgresearchgate.net At room temperature, this conformational exchange is often fast on the NMR timescale, resulting in averaged signals. Low-temperature NMR can slow down or "freeze" this process, allowing for the observation of individual, distinct conformers. researchgate.net This can provide detailed information on the ring's conformational preferences and the energetic barriers between different puckered states. Furthermore, low-temperature NMR is a valuable tool for studying reaction mechanisms by allowing for the detection and characterization of short-lived, transient intermediates that would be unobservable at higher temperatures. hebmu.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. Tandem MS experiments also offer insights into the molecular structure through controlled fragmentation. nih.gov

The molecular formula of this compound is C₆H₉F₃O. chemscene.com High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of a unique elemental composition. For this compound, HRMS would be used to confirm its theoretical exact mass, providing definitive proof of its molecular formula and distinguishing it from any isomers or compounds with the same nominal mass. beilstein-journals.org

Table 2: HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₆H₁₀F₃O⁺155.0684
[M+Na]⁺C₆H₉F₃NaO⁺177.0503

The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint that can be used for structural confirmation. The method of ionization significantly influences fragmentation.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. For an alcohol like this compound, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) leading to the loss of the •CH₂OH radical. libretexts.orgmiamioh.edu Other likely fragmentations include the loss of the stable trifluoromethyl radical (•CF₃), loss of water (H₂O), and various cleavages of the cyclobutane ring. docbrown.info

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govuab.edu To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID). For this compound, the most probable fragmentation of the [M+H]⁺ ion would be the neutral loss of a water molecule (H₂O) or formaldehyde (B43269) (CH₂O). libretexts.orgresearchgate.netnist.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

IonizationParent Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
EI154 [M]⁺•123•CH₂OH
EI154 [M]⁺•85•CF₃
ESI-MS/MS155 [M+H]⁺137H₂O
ESI-MS/MS155 [M+H]⁺125CH₂O

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of analytical conditions.

For this compound, a non-polar or medium-polarity column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, would likely be employed. The elution order of the cis- and trans-isomers would depend on their relative volatilities and interactions with the stationary phase. Typically, the more volatile isomer will have a shorter retention time.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the eluting components. The mass spectrum is generated by bombarding the molecule with electrons, leading to its ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of this compound. Key fragments would be expected from the loss of a trifluoromethyl group (CF3), a hydroxyl group (OH), or a water molecule (H2O), as well as fragmentation of the cyclobutyl ring.

Table 1: Hypothetical GC-MS Data for this compound Isomers

IsomerRetention Time (min)Key Mass Fragments (m/z)
cis-(2-(Trifluoromethyl)cyclobutyl)methanol8.5154 (M+), 135 (M-H2O)+, 85 (M-CF3)+
trans-(2-(Trifluoromethyl)cyclobutyl)methanol8.9154 (M+), 135 (M-H2O)+, 85 (M-CF3)+

Note: The retention times and specific fragmentation patterns are illustrative and would be dependent on the specific GC-MS conditions.

For less volatile derivatives or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary for detection.

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach for purity determination. The high polarity of the alcohol group in this compound would lead to relatively short retention times in reversed-phase systems. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.

Chiral HPLC can be employed to separate the enantiomers of both the cis- and trans-isomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of enantiomeric excess (ee).

Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detector Refractive Index Detector (RID)
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. This typically involves slow evaporation of a solvent or cooling of a saturated solution.

Once a suitable crystal is obtained and analyzed, the resulting electron density map can be used to build a model of the molecule. The analysis would unambiguously distinguish between the cis and trans isomers by revealing the relative positions of the trifluoromethyl and hydroxymethyl groups on the cyclobutyl ring. Furthermore, for a single enantiomer, the absolute configuration (e.g., (1R,2R) or (1S,2S)) can be determined using anomalous dispersion effects, often by incorporating a heavy atom into the crystal structure or by using specific X-ray wavelengths.

The crystallographic data would also provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing and physical properties of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would not be used to analyze the parent molecule itself, as it is a diamagnetic species with no unpaired electrons.

However, EPR could be a valuable tool for studying reaction mechanisms involving this compound where radical intermediates are formed. For example, if the alcohol were subjected to conditions that lead to homolytic cleavage of a C-H or O-H bond, the resulting radical could be detected by EPR. The spectrum would provide information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei (e.g., 1H, 19F), which manifests as hyperfine splitting. This splitting pattern can help to identify the location of the unpaired electron within the molecule.

For instance, a radical centered on the carbon bearing the hydroxyl group would exhibit hyperfine coupling to the alpha-proton and potentially to the protons on the adjacent carbons of the cyclobutyl ring, as well as to the fluorine nuclei of the trifluoromethyl group. The analysis of these coupling constants would provide detailed information about the geometry and electronic distribution of the radical intermediate.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and reactive properties of molecules. For (2-(Trifluoromethyl)cyclobutyl)methanol, DFT studies provide critical insights into its behavior at a molecular level, elucidating aspects that are challenging to determine experimentally.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction and elucidation of reaction mechanisms. By locating and characterizing the energy of reactants, products, intermediates, and transition states, a complete reaction pathway can be constructed. For reactions involving alcohols like this compound, such as oxidation or dehydration, DFT can model the bond-breaking and bond-forming processes.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the molecule's reactivity. Theoretical investigations on similar fluorinated compounds show that this group can affect the stability of adjacent intermediates and the energy barriers of transition states. researchgate.net For instance, in a potential oxidation reaction of the methanol moiety, DFT could be used to calculate the energy barrier for C-H bond cleavage, which would be influenced by the inductive effect of the -CF₃ group transmitted through the cyclobutane (B1203170) ring. Microkinetic simulations based on DFT calculations can further elucidate reaction mechanisms under various conditions. rsc.orgrsc.orgresearchgate.net Computational studies on different catalytic systems, such as those involving copper surfaces for methanol oxidation, provide a framework for understanding how this compound might interact with catalysts, detailing the energetics of adsorption and decomposition. up.ptbnl.gov

In reactions where multiple products can be formed, DFT is used to analyze the energy landscapes to predict regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction channels, the kinetically favored product pathway can be identified as the one with the lowest energy barrier.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations provide detailed information about the distribution of electrons, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. irjweb.com

The trifluoromethyl group, being a potent electron-withdrawing group, is expected to have a profound impact on the electronic structure of this compound. It stabilizes both the HOMO and LUMO energy levels, effectively lowering their energies compared to the non-fluorinated analogue. beilstein-journals.orgsemanticscholar.orgnih.gov This stabilization generally leads to a larger HOMO-LUMO gap, suggesting increased kinetic stability. The strong electronegativity of the fluorine atoms also induces a significant dipole moment and alters the charge distribution across the molecule. Mulliken population analysis or other charge partitioning schemes can quantify this effect, showing a buildup of positive charge on the carbon atom of the -CF₃ group and the adjacent cyclobutyl carbon, and a high negative charge on the fluorine atoms. This polarization influences how the molecule interacts with other reagents.

Table 1: Predicted Frontier Molecular Orbital Energies This interactive table provides hypothetical but representative DFT-calculated energy values to illustrate the electronic effect of the trifluoromethyl group.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Cyclobutylmethanol -6.8 -0.5 6.3

Table 2: Key Global Reactivity Descriptors This interactive table defines the primary global reactivity indices calculated using Conceptual DFT.

Descriptor Formula Description
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from a system. Related to electronegativity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to charge transfer.

Ab Initio and Other High-Level Quantum Chemical Calculations

While DFT is widely used, ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory for specific applications, such as accurately calculating the energies of highly reactive species.

The stability of carbocation intermediates is critical in many organic reactions, including solvolysis and rearrangement reactions. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are particularly well-suited for studying these species.

In the case of this compound, reactions proceeding through a carbocation intermediate would involve the formation of a (2-(trifluoromethyl)cyclobutyl)methyl cation. Ab initio calculations at the MP2/cc-pVTZ level have shown that a trifluoromethyl group has a strong destabilizing effect on adjacent nonclassical, σ-bridged cyclobutylmethyl cations. researchgate.net This destabilization arises from the powerful inductive electron-withdrawing effect of the -CF₃ group, which intensifies the positive charge of the carbocation center. This effect would significantly hinder the formation of a carbocation at the carbon atom bearing the -CF₃ group and would also influence rearrangements of the cyclobutyl ring, favoring structures where the carbocation center is positioned as far as possible from the strongly destabilizing group. researchgate.net The hyperconjugation effect, a key stabilizing factor in carbocations, is counteracted by the inductive effect of the trifluoromethyl substituent. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding chemical processes in the condensed phase, offering a dynamic picture of solute-solvent interactions. For reactions involving this compound, the choice of solvent can critically influence reaction rates and stereoselectivity by differentially stabilizing reactants, transition states, and products.

MD simulations can model the explicit interactions between the substrate and individual solvent molecules. In protic solvents like methanol or water, hydrogen bonding between the solvent and the hydroxyl and trifluoromethyl groups of the substrate would be a dominant factor. Simulations of methanol-water mixtures have demonstrated the complex hydrogen-bond network that forms, which can affect the reactivity of dissolved species. mdpi.comnih.gov The ability of a solvent to form hydrogen bonds can stabilize charged intermediates or transition states, thereby lowering the activation energy of a particular pathway.

In contrast, aprotic solvents would interact primarily through dipole-dipole and van der Waals forces. The polarity of the solvent plays a crucial role. DFT/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the solute with a higher level of theory (DFT) and the solvent with classical mechanics (MM), provide a satisfactory description of solvent-solute polarization effects and are a good alternative for modeling reactivity in an explicit environment. ed.ac.uk For example, the efficiency of [2+2] photocycloaddition reactions to form cyclobutane rings has been shown to be significantly enhanced in specific ionic liquids compared to conventional solvents like THF, highlighting the profound impact of the reaction medium. acs.org

The table below outlines how different solvent properties, which can be studied via MD simulations, are expected to influence reactions.

Solvent PropertyPotential Effect on Reaction PathwaysRelevant Solvents
Polarity/Dielectric Constant Stabilization of polar/ionic transition states.Water, Methanol, Acetonitrile (B52724)
Protic/Aprotic Nature Specific stabilization via hydrogen bonding; can act as a proton donor/acceptor.Water, Alcohols (Protic); THF, Hexane (Aprotic)
Viscosity Affects diffusion rates of reactants.Glycerol (High), Pentane (Low)
Lewis Acidity/Basicity Coordination with reactants or catalysts.Ionic Liquids, Ethers

The conformational flexibility of the cyclobutyl ring in this compound is a key determinant of its reactivity and interactions. Molecular dynamics simulations allow for the exploration of this flexibility over time, revealing the accessible conformational space and the dynamics of interconversion between different puckered states.

The puckering motion of the cyclobutane ring is a rapid process that can be sampled effectively during an MD simulation. The trajectory generated from the simulation provides detailed information on the distribution of puckering amplitudes and phases. For a substituted ring, the presence of the trifluoromethyl and methanol groups will create a more complex potential energy surface compared to unsubstituted cyclobutane. The bulky CF3 group is expected to restrict the ring's motion, favoring conformations where it occupies an equatorial position to minimize 1,3-diaxial interactions. nih.gov

Simulations can quantify the conformational preferences by analyzing the time evolution of key geometric parameters, such as dihedral angles within the ring. By constructing a potential of mean force (PMF) along the puckering coordinate, the free energy barriers between different conformers can be estimated at a given temperature. This provides a more realistic view of the molecule's dynamic behavior in solution than static quantum chemistry calculations alone. All-atom force fields, such as OPLS-AA, are commonly utilized in MD simulations to model the interactions within and between molecules, including fluorinated organic compounds. nih.gov

The following table shows representative dihedral angles for idealized puckered conformations of a substituted cyclobutane ring that would be analyzed in MD simulations.

ConformerC4-C1-C2-C3 (degrees)C1-C2-C3-C4 (degrees)
Equatorial-Puckered A ~20 to 30~ -20 to -30
Axial-Puckered A ~20 to 30~ -20 to -30
Equatorial-Puckered B ~ -20 to -30~20 to 30
Axial-Puckered B ~ -20 to -30~20 to 30

Synthetic Utility and Future Research Directions

(2-(Trifluoromethyl)cyclobutyl)methanol as a Versatile Synthetic Building Block

This compound is not merely a chemical curiosity but a versatile building block with significant potential in synthetic organic chemistry. researchgate.netnih.gov Its structure, featuring a primary alcohol for further functionalization and a trifluoromethyl-substituted cyclobutane (B1203170) ring, makes it an attractive starting material for a variety of complex molecules.

The synthesis of stereochemically defined molecules is crucial in drug discovery, as different stereoisomers can exhibit vastly different biological activities. This compound serves as a valuable precursor for creating stereodefined fluorinated cyclobutane derivatives. The control of stereochemistry can be influenced by several factors, including the structure of the substrate, the choice of fluorinating agent, and the reaction conditions. numberanalytics.com The synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks has been demonstrated on a multigram scale, starting from related cyclobutane precursors. researchgate.net These building blocks, which feature a trifluoromethyl group adjacent to a functional group like a carboxylic acid or amine, are highly promising for drug discovery applications. researchgate.net The development of methods for stereospecific fluorination, such as those involving configurationally stable organometallic nucleophiles, provides a pathway to enantiomerically enriched alkyl fluorides, further expanding the potential to create specific stereoisomers from cyclobutane scaffolds. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound, such as its metabolic stability, lipophilicity, and binding affinity. cambridgemedchemconsulting.com The tert-butyl group is a common motif in drug design, but its isosteric replacement with a 1-trifluoromethyl-cyclobutyl group has emerged as a promising strategy. researchgate.netenamine.net Research has shown that while the trifluoromethyl-cyclobutyl group has a slightly larger steric profile and moderately increased lipophilicity compared to the tert-butyl group, it can maintain the original mode of bioactivity. researchgate.net In some instances, this replacement has even led to enhanced resistance to metabolic clearance. researchgate.net The trifluoromethyl group itself is often used as a bioisostere for other groups like the nitro group, generally leading to compounds with greater potency and improved metabolic stability. nih.govlboro.ac.uk The trifluoromethyl oxetane (B1205548) has also been successfully evaluated as a tert-butyl isostere, demonstrating decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Table 1: Comparison of tert-Butyl and Trifluoromethyl-cyclobutyl Groups

Property tert-Butyl Group 1-Trifluoromethyl-cyclobutyl Group Key Implications for Drug Design
Steric Size Bulky, spherical Slightly larger than tert-butyl Can fill hydrophobic pockets, may require adjustments to fit binding sites. researchgate.net
Lipophilicity (LogP) High Moderately increased vs. tert-butyl Influences solubility, cell permeability, and plasma protein binding. researchgate.netcambridgemedchemconsulting.com
Metabolic Stability Generally stable Can exhibit enhanced resistance to metabolic clearance Potential for longer drug half-life and reduced dosage frequency. researchgate.net

| Bioactivity | Established in many drugs | Preserves original mode of bioactivity in tested cases | A viable replacement strategy without losing the desired therapeutic effect. researchgate.net |

Methodological Advancements in Organofluorine Chemistry

The development of new methods to introduce fluorine and fluorinated groups into organic molecules is a cornerstone of modern synthetic chemistry. The unique challenges associated with forming carbon-fluorine bonds have spurred significant innovation.

The construction of a bond between a saturated carbon (sp³-hybridized) and a trifluoromethyl group is a significant challenge in organic synthesis. nih.gov Recent advancements have moved beyond traditional methods, which often require harsh conditions. One innovative approach involves a borane-catalyzed process with Au(III) complexes, which proceeds through a "fluoride-rebound" mechanism. nih.gov This method involves fluoride (B91410) abstraction, migratory insertion, and C-F reductive elimination to form the desired C-C bond. nih.gov Other catalytic enantioselective methods have also been developed, utilizing metal catalysts or organocatalysts to create chiral centers bearing a CF₃ group with high enantioselectivity. researchgate.net These reactions often employ sources like hypervalent iodine reagents or trifluoroiodomethane activated by light. researchgate.net

Achieving high stereochemical control during fluorination is critical for producing compounds with specific three-dimensional arrangements. numberanalytics.com Strategies to achieve this include substrate control, where a chiral substrate directs the fluorinating agent, and catalyst control, which uses a chiral catalyst to influence the reaction's stereoselectivity. numberanalytics.comnumberanalytics.com A powerful strategy for creating enantiomerically enriched alkyl fluorides is the stereospecific electrophilic fluorination of configurationally stable organometallic reagents, such as enantioenriched alkylcarbastannatranes. nih.gov These reactions can proceed with high stereoinversion, providing a general method for preparing a variety of chiral alkyl halides. nih.gov Furthermore, dynamic kinetic asymmetric fluorination using hydrogen-bonding networks has been developed to overcome challenges of racemization, enabling the stereocontrolled formation of S-F bonds. acs.org

Emerging Trends in Four-Membered Ring Chemistry

Four-membered rings, once considered too strained and unstable for widespread use, are now recognized for their valuable properties in medicinal chemistry and as synthetic intermediates. researchgate.netrsc.org The inherent ring strain can contribute to unique biological activities and provide a driving force for further chemical transformations. rsc.org

Recent trends in the synthesis of four-membered heterocycles like oxetanes, azetidines, and thietanes focus on efficiency and selectivity. numberanalytics.comnumberanalytics.com Key synthetic strategies include:

Cycloaddition Reactions: [2+2] cycloadditions remain a popular and efficient method for constructing these rings. numberanalytics.comnumberanalytics.com

Cyclization Reactions: Intramolecular nucleophilic substitution is a common method, but new approaches involving C-H functionalization are expanding the possibilities. researchgate.netrsc.org

Catalysis: Transition metal catalysts are increasingly used to facilitate cyclization and ring-closing metathesis reactions. numberanalytics.com

Photochemistry: Light-triggered reactions, such as the Paternò-Büchi reaction, offer novel pathways to four-membered rings under mild conditions. researchgate.net

The continued development of these methods is expected to lead to even greater access to novel four-membered ring structures for applications in drug discovery and beyond. researchgate.netrsc.org

Table 2: Key Synthetic Strategies for Four-Membered Rings

Synthetic Strategy Description Recent Advancements
Cycloaddition Combination of two molecules to form a new ring structure (e.g., [2+2] cycloaddition). numberanalytics.com Development of new photochemical and thermal methods for substrate activation. researchgate.net
Cyclization Formation of a new bond within a linear precursor to close the ring. rsc.orgnumberanalytics.com Diverse approaches to access precursors, including C-H functionalization. rsc.org
Catalysis Use of catalysts (e.g., transition metals) to promote ring formation. numberanalytics.com Increased use of palladium and other metals to improve efficiency and selectivity. numberanalytics.com

| Photochemistry | Use of light to initiate ring-forming reactions. | Visible-light-triggered reactions like the aza and thia Paternò-Büchi reactions. researchgate.net |

Exploitation of Ring Strain for Diverse Skeletal Rearrangements

The inherent ring strain of the cyclobutane core in this compound is a latent source of reactivity that can be harnessed to drive diverse skeletal rearrangements. The relief of this strain energy can serve as a powerful thermodynamic driving force for ring-opening, ring-expansion, and ring-contraction reactions, providing access to a wide array of molecular architectures that would be challenging to synthesize through other means.

Recent studies have highlighted the potential for strain-release-driven reactions in small cycloalkanes. For instance, the direct activation of alkyl cyclobutanes through electrochemical oxidation has been demonstrated to induce skeletal rearrangements, leading to the formation of different ring systems. nih.gov Such methodologies, if applied to derivatives of this compound, could offer novel pathways to functionalized cyclopentanes or other rearranged products. The presence of the trifluoromethyl group is expected to significantly influence the regioselectivity and stereoselectivity of these rearrangements due to its steric bulk and strong inductive effects.

Furthermore, tandem reactions involving ring-opening of a cyclobutane followed by an intramolecular cycloaddition represent a sophisticated strategy for rapidly building molecular complexity. acs.org The alcohol functionality in this compound provides a convenient handle for tethering other reactive moieties, setting the stage for such cascade reactions. For example, conversion of the alcohol to an appropriate precursor could enable a tandem ring-opening/intramolecular cycloaddition to construct intricate polycyclic systems. The field of photoredox catalysis has also shown promise in activating strained rings, suggesting that the cyclobutane in this compound could be selectively opened under mild, light-induced conditions to generate radical intermediates that can participate in a variety of bond-forming events. rsc.org

Future research in this area will likely focus on developing catalytic systems that can selectively trigger and control the desired skeletal rearrangement pathways of trifluoromethylated cyclobutanes. The interplay between the ring strain, the directing effects of the trifluoromethyl and hydroxymethyl groups, and the nature of the catalyst or reagent will be crucial in dictating the reaction outcomes.

Integration with Sustainable Catalysis and Photochemistry

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound is well-suited for integration with sustainable catalytic and photochemical methods. These approaches offer advantages in terms of reduced waste, energy efficiency, and the use of renewable resources.

Sustainable Catalysis: The development of catalytic reactions that proceed with high atom economy and minimize the use of stoichiometric reagents is a central goal of sustainable chemistry. For derivatives of this compound, catalytic C-H activation and functionalization represent a promising area of research. By leveraging transition metal or organocatalysts, it may be possible to directly functionalize the cyclobutane ring or the methyl group of the alcohol, bypassing the need for pre-functionalized substrates. While specific catalytic systems for this molecule are yet to be extensively reported, the broader field of C-H functionalization provides a strong foundation for future exploration.

Photochemistry: Photochemical reactions, which utilize light as a clean and traceless reagent, are inherently sustainable. The synthesis of cyclobutane rings via [2+2] photocycloaddition is a classic and powerful method in organic synthesis. acs.orgnih.govcapes.gov.br Recent advancements have focused on visible-light-induced diastereoselective [2+2] photocycloadditions to construct trifluoromethylated cyclobutane scaffolds. acs.orgacs.org These methods often employ photosensitizers to enable the use of lower-energy visible light, making the processes more energy-efficient and scalable. researchgate.net

The reverse reaction, the photochemical ring-opening or cleavage of cyclobutanes, can also be a synthetically useful transformation. acs.org The trifluoromethyl group in this compound can influence the photochemical behavior of the molecule, potentially enabling selective bond cleavages or rearrangements under specific irradiation conditions. The development of photochemical methods for the functionalization of trifluoromethylated cyclobutanes, such as the direct introduction of difluoromethyl groups under green solvent conditions, further highlights the potential for sustainable synthetic pathways. rsc.org Future work will likely involve the design of novel photocatalytic systems that can operate on substrates like this compound to achieve highly selective and efficient transformations.

Broader Implications in Chemical Synthesis and Advanced Materials Research

The unique combination of a strained, conformationally defined ring and a polar, metabolically stable trifluoromethyl group makes this compound and its derivatives highly valuable building blocks with significant implications for both medicinal chemistry and materials science.

Contribution to the Synthesis of Conformationally Constrained Molecules

The cyclobutane ring imposes significant conformational constraints on a molecule, limiting the spatial arrangement of its substituents. This feature is particularly valuable in the design of bioactive molecules, where a specific three-dimensional structure is often required for optimal interaction with a biological target. The trifluoromethyl group is frequently used in medicinal chemistry as a bioisostere for other groups, such as the tert-butyl group, to enhance metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com

The trifluoromethyl-cyclobutyl moiety, as present in this compound, therefore serves as a "privileged scaffold" that combines conformational rigidity with the beneficial properties of the trifluoromethyl group. researchgate.net By incorporating this scaffold into larger molecules, chemists can systematically explore the conformational space and optimize the pharmacological properties of drug candidates. The defined stereochemistry of cis- and trans-(2-(trifluoromethyl)cyclobutyl)methanol provides access to diastereomerically pure building blocks, allowing for the precise control of the spatial orientation of substituents in the final target molecules.

The synthesis of molecules containing this motif can lead to analogs of known drugs with improved properties. For example, replacing a flexible alkyl chain or a metabolically labile group with the rigid and robust trifluoromethyl-cyclobutane unit can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Potential as Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a designed bioactive compound, in an efficient and selective manner. The use of pre-functionalized, stereochemically defined building blocks can significantly streamline such syntheses. This compound, with its two distinct functional handles (the hydroxyl group and the trifluoromethylated ring), is an ideal scaffold for this purpose.

The hydroxyl group can be readily converted into a wide range of other functionalities (e.g., halides, amines, ethers, esters) or used as a point of attachment for coupling with other molecular fragments. The cyclobutane ring itself can be further functionalized, or its inherent reactivity can be exploited in subsequent transformations. The trifluoromethyl group, while generally stable, can also participate in certain chemical reactions under specific conditions.

The application of trifluoromethyl-substituted cyclobutanes as key intermediates in the synthesis of complex molecules is an emerging area of research. For instance, stereodefined trifluoromethylated cyclobutane alcohols and amines, which can be derived from precursors similar to this compound, have been shown to possess interesting biological activities, including antineoplastic potential. acs.orgresearchgate.net The versatility of this scaffold allows for its incorporation into a diverse range of target molecules, from small-molecule enzyme inhibitors to more complex natural product analogs. As the demand for novel, three-dimensional molecular architectures in drug discovery and materials science grows, the utility of this compound as a versatile synthetic scaffold is expected to increase significantly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.